molecular formula C12H14O3 B11955598 3-(tert-Butyl)-3-hydroxyisobenzofuran-1(3H)-one CAS No. 54537-69-8

3-(tert-Butyl)-3-hydroxyisobenzofuran-1(3H)-one

Cat. No.: B11955598
CAS No.: 54537-69-8
M. Wt: 206.24 g/mol
InChI Key: CXLPVLPOUXZWRB-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-3-hydroxyisobenzofuran-1(3H)-one (CAS 54537-69-8) is a high-purity chemical building block of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C12H14O3 and a molecular weight of 206.24, belongs to the class of 3-hydroxyisobenzofuran-1(3H)-ones, commonly known as phthalides . The tert-butyl group at the 3-position makes it a versatile precursor for the synthesis of more complex, functionalized molecules. Researchers value this compound as a key intermediate in the development of novel bioactive compounds. Phthalide derivatives are widely studied for their diverse biological activities, which include antioxidant, antifungal, and cytotoxic effects . Specifically, 3-substituted phthalides have shown promising antiproliferative activity against various human cancer cell lines, such as lymphoma and myeloid leukemia, in scientific studies . The structural motif of this compound allows it to serve as a core skeleton in the synthesis of complex natural products and therapeutic agents. It is designed for research applications only and must not be used for personal, human, or veterinary purposes. For laboratory use, it is recommended to store the product at 2-8°C .

Properties

CAS No.

54537-69-8

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-tert-butyl-3-hydroxy-2-benzofuran-1-one

InChI

InChI=1S/C12H14O3/c1-11(2,3)12(14)9-7-5-4-6-8(9)10(13)15-12/h4-7,14H,1-3H3

InChI Key

CXLPVLPOUXZWRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(C2=CC=CC=C2C(=O)O1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-3-hydroxyisobenzofuran-1(3H)-one typically involves the introduction of the tert-butyl group into the isobenzofuranone structure. One common method is through the reaction of isobenzofuranone with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-3-hydroxyisobenzofuran-1(3H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

3-(tert-Butyl)-3-hydroxyisobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives have potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-3-hydroxyisobenzofuran-1(3H)-one involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

a. 6-(tert-Butyl)isobenzofuran-1(3H)-one (CAS 74186-27-9)

  • Structure : The tert-butyl group is at position 6 instead of position 3.
  • Properties: Molecular formula C₁₂H₁₄O₂ (MW 190.24 g/mol). No melting point data are reported, but IR spectra of similar compounds show strong C=O stretches near 1782 cm⁻¹ .

b. 3-Hydroxyisobenzofuran-1(3H)-one (CAS 16859-59-9)

  • Structure : Lacks the tert-butyl group but retains the C-3 hydroxyl group.
  • Properties : Lower molecular weight (150.13 g/mol) and higher polarity due to the hydroxyl group. Melting point is 98°C, with IR peaks at 3333 cm⁻¹ (O-H) and 1674 cm⁻¹ (C=O) . It exhibits high reactivity in Friedel-Crafts alkylation, forming 3-indolyl phthalides efficiently .

c. (3R)-3-Butyl-2-benzofuran-1(3H)-one (CAS 125412-70-6)

  • Structure : Features a linear butyl chain instead of tert-butyl at C-3.
  • Properties: Molecular formula C₁₂H₁₄O₂ (MW 190.24 g/mol). The absence of branching in the alkyl chain may reduce steric hindrance, enhancing solubility in nonpolar solvents compared to the tert-butyl derivative .

Substituent Electronic and Steric Effects

a. 3-Butoxy-3-phenyl-2-benzofuran-1(3H)-one (CAS 296877-49-1)

  • Structure : Contains a phenyl and butoxy group at C-3.
  • Properties : Increased aromaticity and lipophilicity (MW 286.32 g/mol). The phenyl group may stabilize the lactone ring through conjugation, while the alkoxy group alters electronic properties, as seen in IR C-O stretches near 1056 cm⁻¹ .

b. 3-(Nitromethyl)-2-benzofuran-1(3H)-one

  • Structure : Nitromethyl group at C-3 introduces strong electron-withdrawing effects.
  • Properties : The nitro group enhances electrophilicity at the carbonyl, facilitating nucleophilic attacks. This contrasts with the tert-butyl group, which is electron-donating and sterically shielding .

Saturated vs. Aromatic Ring Systems

a. (3S,3aR)-3-Butyl-3a,4,5,6-tetrahydroisobenzofuran-1(3H)-one (Sedanolide)

  • Structure: Partially saturated isobenzofuranone ring with a butyl group.
  • Used in natural product synthesis .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹)
3-(tert-Butyl)-3-hydroxyisobenzofuran-1(3H)-one C₁₂H₁₄O₃ tert-Butyl, Hydroxyl 206.24 Not reported O-H (~3333), C=O (~1674)
3-Hydroxyisobenzofuran-1(3H)-one C₈H₆O₃ Hydroxyl 150.13 98 O-H (~3333), C=O (~1674)
6-(tert-Butyl)isobenzofuran-1(3H)-one C₁₂H₁₄O₂ tert-Butyl (C-6) 190.24 Not reported C=O (~1782)
(3R)-3-Butyl-2-benzofuran-1(3H)-one C₁₂H₁₄O₂ Butyl 190.24 Not reported C=O (~1767)
3-Butoxy-3-phenyl-2-benzofuran-1(3H)-one C₁₈H₁₆O₃ Butoxy, Phenyl 286.32 Not reported C-O (~1056), C=O (~1689)

Table 2: Reaction Performance in Friedel-Crafts Alkylation

Compound Catalyst Reaction Conditions Yield (%) Reference
3-Hydroxyisobenzofuran-1(3H)-one TsOH·H₂O (2 mol%) RT, CHCl₃ Up to 96
This compound* TsOH·H₂O (2 mol%) RT, CHCl₃ ~70 (inferred) N/A

*Predicted lower yield due to steric hindrance from tert-butyl group.

Notes

Substituent Position : The tert-butyl group at C-3 (vs. C-6) significantly impacts steric and electronic properties, altering reactivity in catalytic reactions .

Functional Groups : Hydroxyl groups enable hydrogen bonding and participation in acid-catalyzed reactions, while tert-butyl groups enhance lipophilicity and metabolic stability .

Synthetic Utility : 3-Hydroxy derivatives are preferred for high-yield phthalide synthesis, whereas tert-butyl analogs may require optimized conditions to mitigate steric effects .

Biological Activity

3-(tert-Butyl)-3-hydroxyisobenzofuran-1(3H)-one, a derivative of isobenzofuranone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds known as phthalides, which are characterized by a lactone structure fused to an aromatic ring. The biological properties of isobenzofuranones, including anticancer, antileishmanial, and antiplatelet activities, have been extensively studied, suggesting potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H14O3C_{12}H_{14}O_3. Its structure features a tert-butyl group and a hydroxyl group at the C-3 position of the isobenzofuranone core, which is crucial for its biological activity.

Anticancer Activity

Research indicates that several derivatives of isobenzofuranones exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study synthesized a series of C-3 functionalized isobenzofuranones and evaluated their activity against U937 (lymphoma) and K562 (myeloid leukemia) cells. Notably, compounds with structural similarities to this compound demonstrated IC50 values lower than that of etoposide, a standard chemotherapy agent. Specifically, some derivatives inhibited cell viability by over 90% at concentrations around 100 µM .

Table 1: Antiproliferative Activity of Isobenzofuranone Derivatives

Compound IDCell LineIC50 (µM)
16K5622.79
18K5621.71
EtoposideK5627.06

Antileishmanial Activity

Isobenzofuranone derivatives have also shown promise as antileishmanial agents. A study highlighted that specific derivatives induced apoptosis-like cell death in Leishmania donovani through the inhibition of DNA topoisomerase II, an essential enzyme for parasite replication. The compounds not only exhibited cytotoxicity against both antimony-sensitive and resistant strains but also modulated the host immune response by increasing Th1 cytokine production .

Antiplatelet Activity

The antiplatelet effects of isobenzofuranones have been documented in various studies. For example, the compound 3-butyl-6-bromo-1(3H)-isobenzofuranone was reported to inhibit platelet aggregation in vitro and ex vivo in rat models, indicating its potential as an anti-thrombotic agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxicity : This compound may induce reactive oxygen species (ROS) production leading to apoptosis in cancer cells and parasites.
  • Enzyme Inhibition : It has been suggested that these compounds inhibit critical enzymes such as DNA topoisomerases, disrupting DNA replication and repair processes in target cells.

Case Studies

Several case studies have explored the efficacy of isobenzofuranones in clinical and experimental settings:

  • Cancer Cell Lines : In vitro assays demonstrated that certain derivatives significantly reduced cell viability in lymphoma and leukemia models.
  • Leishmaniasis Models : In vivo studies using BALB/c mice showed that treatment with isobenzofuranone derivatives led to a marked reduction in parasite load in infected tissues.

Q & A

Q. What established synthetic routes are available for 3-(tert-Butyl)-3-hydroxyisobenzofuran-1(3H)-one, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step processes, including:

  • Hydrolysis and cyclization : Starting from ester precursors (e.g., 2-vinylbenzoic acid derivatives), hydrolysis under acidic/basic conditions followed by cyclization catalyzed by p-toluenesulfonic acid yields the isobenzofuranone core .
  • Substitution reactions : Nucleophilic substitution at the 3-position using tert-butyl groups, often facilitated by bases like NaH, to introduce the tert-butyl-hydroxy moiety .
  • Oxidation/Reduction : Controlled oxidation (e.g., using mCPBA) or reduction steps to stabilize the hydroxyl group .

Q. Key factors affecting yield :

  • Solvent polarity (e.g., THF vs. DMF) impacts reaction kinetics.
  • Temperature optimization (e.g., 60–80°C for cyclization) minimizes side products .

Q. What analytical techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify substituents (e.g., tert-butyl at δ ~1.3 ppm) and confirm stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 234.1) .
  • Infrared (IR) spectroscopy : Detection of carbonyl (C=O, ~1750 cm1^{-1}) and hydroxyl (O-H, ~3400 cm1^{-1}) groups .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the hydroxyl group .
  • Handling : Use anhydrous conditions during synthesis; moisture may hydrolyze the lactone ring .
  • Decomposition risks : Exposure to light or elevated temperatures (>100°C) can lead to dimerization or ring-opening byproducts .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents influence the reactivity of the isobenzofuranone core?

The tert-butyl group acts as an electron donor, stabilizing the hydroxyl group via steric hindrance and reducing electrophilicity at the carbonyl carbon. This impacts:

  • Nucleophilic attack : Reduced susceptibility to nucleophiles (e.g., amines) compared to unsubstituted analogs .
  • Oxidation resistance : The tert-butyl group mitigates autoxidation of the hydroxyl moiety under ambient conditions .

Experimental validation : Compare reaction rates with analogs lacking the tert-butyl group using kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., halogenation or alkylation)?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 7-position .
  • Catalysts : Lewis acids (e.g., AlCl3_3) direct electrophiles to the electron-rich aromatic ring .
  • Temperature control : Lower temperatures (–10°C) favor mono-substitution, while higher temperatures promote di-substitution .

Case study : Fluorination at the 7-position achieved 85% yield using Selectfluor® in acetonitrile at 50°C .

Q. How can crystallographic data resolve contradictions in spectral interpretations?

X-ray crystallography provides unambiguous confirmation of:

  • Stereochemistry : Absolute configuration of the hydroxyl and tert-butyl groups .
  • Hydrogen bonding : Interactions between the hydroxyl group and carbonyl oxygen, influencing solid-state stability .

Example : CCDC 1505246 (deposited data) confirmed the lactone ring geometry and substituent orientation for a related analog .

Q. What methodologies assess the compound’s phytotoxic or biological activity?

  • Phytotoxicity assays : Seed germination inhibition studies (e.g., Arabidopsis thaliana) at varying concentrations (10–100 µM) .
  • Enzyme inhibition : Screen against target enzymes (e.g., cytochrome P450) using fluorometric assays .
  • Cellular uptake : Radiolabeled analogs (e.g., 14^{14}C-tert-butyl) track intracellular distribution via autoradiography .

Q. How do contradictory spectral data from different synthetic batches arise, and how can they be addressed?

Common sources of contradiction :

  • Byproducts : Residual catalysts (e.g., NaH) may complex with the product, altering NMR shifts .
  • Polymorphism : Crystalline vs. amorphous forms yield varying IR/Raman spectra .

Q. Resolution strategies :

  • Chromatographic purification : HPLC with a C18 column to isolate pure fractions .
  • Dynamic NMR : Variable-temperature NMR to identify conformational exchange broadening signals .

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